Dynapyrazole-A (>=98% HPLC purity) is a cell-permeable small molecule inhibitor that selectively targets cytoplasmic dyneins. [, , ] It is classified as a dynein inhibitor due to its ability to disrupt dynein-dependent cellular processes. [, ] Unlike other dynein inhibitors like ciliobrevins, Dynapyrazole-A exhibits improved potency and a distinct mode of action, making it a valuable tool in scientific research for studying dynein function. []
Dynapyrazole A was developed through structure-guided design based on the chemical structure of ciliobrevins, which are known dynein inhibitors. The compound is synthesized from various precursors, including 2-fluorobenzoic acid methyl ester and 4-cyano-aminopyrazole, under basic conditions. It falls under the category of small molecule inhibitors, specifically targeting the ATPase activity of dynein, which is essential for its motor function .
The synthesis of Dynapyrazole A involves multiple steps, primarily focusing on the condensation reaction between 2-fluorobenzoic acid methyl ester and 4-cyano-aminopyrazole. This reaction is typically carried out under basic conditions to facilitate cyclization and formation of the pyrazole ring. The process can be summarized as follows:
The yield and purity of Dynapyrazole A can be optimized by adjusting reaction conditions such as temperature, time, and concentration of reactants .
Dynapyrazole A features a complex molecular structure characterized by its pyrazole ring fused with additional aromatic systems. The molecular formula is C₁₄H₈N₄O, with a molecular weight of approximately 240.24 g/mol. Key structural features include:
The three-dimensional conformation of Dynapyrazole A can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
Dynapyrazole A primarily acts by inhibiting the ATPase activity of dynein. The mechanism involves binding to specific sites on dynein that interfere with its ability to hydrolyze adenosine triphosphate, thereby disrupting its motor function. Key reactions include:
The mechanism of action for Dynapyrazole A involves several key processes:
Biochemical assays have demonstrated that Dynapyrazole A effectively reduces dynein's motor activity in vitro and in cellular models .
Dynapyrazole A exhibits distinct physical properties:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure. These properties are crucial for its interactions with biological targets .
Dynapyrazole A has significant implications in various scientific fields:
Ciliobrevins, identified as the first cell-permeable dynein inhibitors, provided a foundational quinazolinone scaffold with a benzoylacrylonitrile pharmacophore essential for dynein inhibition [1]. However, their utility was limited by:
X-ray crystallography and NMR studies revealed that ciliobrevin's activity depended on intramolecular hydrogen bonding (e.g., between N1-H and O11) stabilizing specific conformations [1]. This insight drove efforts to rigidify the scaffold, culminating in dynapyrazole A—a pyrazoloquinazolinone derivative locking the benzoylacrylonitrile core into a single bioactive conformation.
Table 1: Key Limitations of Ciliobrevins vs. Advantages of Dynapyrazole A
Property | Ciliobrevins | Dynapyrazole A |
---|---|---|
Potency (IC₅₀) | 30–100 µM (cellular assays) | <10 µM (cellular & biochemical) |
Chemical Stability | Low (isomerization susceptibility) | High (conformationally constrained) |
Core Structure | Flexible benzoylacrylonitrile | Rigid tricyclic pyrazoloquinazolinone |
Microtubule-Stimulated ATPase Inhibition | Partial | Full (IC₅₀ ~5 µM) |
Basal ATPase Inhibition | Yes | Minimal |
Dynapyrazole A emerged from structure-guided efforts to eliminate ciliobrevin's rotational flexibility. Key design strategies included:
Biophysical validation confirmed dynapyrazole A's constrained structure:
This rigidification yielded a 5–10-fold potency increase over ciliobrevins, with dynapyrazole A inhibiting dynein-driven transport (e.g., lysosome motility) at single-digit micromolar concentrations [1].
Table 2: Key Structural Modifications in Dynapyrazole Design
Structural Element | Ciliobrevin Feature | Dynapyrazole Optimization | Functional Impact |
---|---|---|---|
Core Scaffold | Flexible acrylonitrile linker | Pyrazole-fused tricyclic system | Eliminates isomerization |
Stoichiometry | Monomeric in solution | Dimeric via halogen bonding | Enhanced avidity for dynein |
Position 6 Substituent | Variable alkyl/aryl chains | meta-Halogenated phenoxy | Improved AAA3/AAA4 engagement |
Ring Junction | N/A | (3R,3aR) configuration | Mimics bioactive conformation |
Dynapyrazole A exhibits a nuanced inhibition profile across dynein isoforms, attributable to its unique allosteric mechanism:
The selectivity arises from dynein’s mechanochemical coupling:
Functional consequences include:
This mechanistic divergence positions dynapyrazole A as a tool for dissecting context-specific dynein functions, particularly processes requiring microtubule activation, such as cargo transport and cilium disassembly.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1